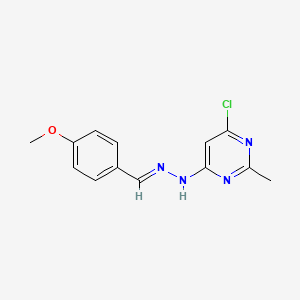
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide, also known as DPPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrazole family and has a molecular weight of 317.37 g/mol.
作用機序
The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. It also inhibits cell proliferation and migration by downregulating the expression of genes involved in these processes. In inflammatory cells, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB pathway. In neurodegenerative diseases, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been shown to protect neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide inhibits cell proliferation and migration, induces apoptosis, and reduces the expression of anti-apoptotic proteins. In inflammatory cells, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide inhibits the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative diseases, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide protects neurons by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its high potency and specificity towards its target molecules. It also has a relatively low toxicity profile, making it a suitable candidate for in vivo studies. However, one of the limitations of using 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide is its poor solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide.
将来の方向性
There are several future directions for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide research. One of the areas of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the optimal dosage, administration route, and combination therapy for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in cancer treatment. Another area of interest is its neuroprotective effects in neurodegenerative diseases. Further studies are needed to determine the underlying mechanisms and potential clinical applications of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in these diseases. Additionally, the development of novel 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide analogs with improved solubility and pharmacokinetics is an area of interest for future research.
Conclusion:
In conclusion, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 3-methoxyphenylacrylic acid with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a coupling agent. 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects in vitro and in vivo. One of the advantages of using 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in lab experiments is its high potency and specificity towards its target molecules. However, further studies are needed to determine the optimal dosage, administration route, and combination therapy for 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide in various diseases.
合成法
The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide involves the reaction of 3-methoxyphenylacrylic acid with 1,3-dimethyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide.
科学的研究の応用
3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has shown promising results as an inhibitor of cell proliferation and migration. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 3-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)acrylamide has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(1,3-dimethylpyrazol-4-yl)-N-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-12(10-18(2)17-11)7-8-15(19)16-13-5-4-6-14(9-13)20-3/h4-10H,1-3H3,(H,16,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEERHVXQYNZMGQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-Dimethyl-1H-pyrazol-4-YL)-N~1~-(3-methoxyphenyl)-2-propenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)

![1,8-dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5722204.png)

![N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5722227.png)





![2-methoxy-4-{[(3-methoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5722268.png)
![6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5722275.png)
![ethyl 2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5722279.png)
![7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5722284.png)